molecular formula C13H17ClN2O B2690270 2-Benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride CAS No. 1638338-48-3

2-Benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride

Cat. No.: B2690270
CAS No.: 1638338-48-3
M. Wt: 252.74
InChI Key: QCGWQISAAKKEBF-UHFFFAOYSA-N
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Description

2-Benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride is a chemical compound with the molecular formula C13H17ClN2O It is a derivative of pyrrole and is characterized by its unique octahydropyrrolo[3,4-c]pyrrole structure, which is fused with a benzoyl group

Properties

IUPAC Name

2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl(phenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O.ClH/c16-13(10-4-2-1-3-5-10)15-8-11-6-14-7-12(11)9-15;/h1-5,11-12,14H,6-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGWQISAAKKEBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1)C(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with a benzoyl chloride in the presence of a base, followed by hydrogenation to achieve the octahydro structure. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The benzoyl group or other substituents on the pyrrole ring can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The benzoyl group and the pyrrole ring structure allow it to bind to specific sites on these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Benzoyl-pyrrole: Lacks the octahydro structure, making it less complex.

    2-Benzoyl-tetrahydropyrrolo[3,4-c]pyrrole: Similar but with fewer hydrogen atoms, affecting its reactivity and stability.

    2-Benzoyl-pyrrolo[3,4-c]pyrrole: Similar core structure but without the octahydro modification.

Uniqueness

2-Benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride is unique due to its fully hydrogenated pyrrole ring, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and specific reactivity profiles.

Biological Activity

2-Benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride is a bicyclic compound with notable potential in medicinal chemistry due to its unique structural features. This compound, characterized by a pyrrolo[3,4-c]pyrrole core and a benzoyl substituent, has been the subject of various studies aimed at understanding its biological activities, particularly in the realms of antimicrobial, antiviral, and anticancer properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C12H14ClN2O\text{C}_{12}\text{H}_{14}\text{ClN}_2\text{O}

Its stereochemistry is denoted as (3aR,6aS), indicating specific spatial arrangements that influence its biological interactions. The compound's unique bicyclic structure is common among several bioactive natural products, contributing to its pharmacological potential .

The biological activity of 2-benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
  • Apoptosis Induction : Studies indicate that it can trigger apoptosis through intrinsic signaling pathways by modulating Bcl-2 family proteins .
  • Membrane Disruption : Its interaction with microbial cell membranes can disrupt their integrity, resulting in antimicrobial effects .

Anticancer Activity

Research has demonstrated that 2-benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • HeLa Cells : The compound showed a GI50 (concentration required to inhibit cell growth by 50%) of approximately 0.2 nM.
  • MCF-7 Cells : Similar potency was observed with a GI50 around 0.2 nM .

These findings suggest that the compound selectively targets rapidly proliferating cells while sparing normal lymphocytes, indicating a favorable therapeutic index.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest effectiveness against a range of bacterial strains, although specific data on minimal inhibitory concentrations (MIC) are still under investigation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesBiological Activity
1-Benzyl-1H-pyrroleSimilar pyrrole coreAntimicrobial properties
2-Acetyl-1H-pyrroleAcetyl group instead of benzoylAnticancer activity
1-Methyl-2-phenyl-1H-pyrroleMethyl and phenyl substituentsNeuroprotective effects

This table illustrates how variations in structure can lead to differing biological activities, emphasizing the distinctiveness of 2-benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride.

Case Studies

Several case studies have highlighted the compound's potential:

  • Kilic-Kurt et al. (2019) : Demonstrated that related pyrrole derivatives could induce apoptosis in A549 lung cancer cells through caspase activation pathways .
  • Antimicrobial Studies : Ongoing research is exploring the effectiveness of this compound against resistant bacterial strains, aiming to establish its role in developing new antibiotics .

Q & A

Q. Q1. What are the validated synthetic routes for 2-Benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted pyrrolidine precursors with benzoylating agents under acidic conditions. For example, a modified Knorr pyrrole synthesis (analogous to methods in ) uses HCl as a catalyst to form the bicyclic scaffold. Key variables include:

  • Temperature: Optimal yields (70–80%) are achieved at 80–100°C, while higher temperatures (>120°C) lead to side products like over-benzoylated derivatives.
  • Solvent System: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates compared to ethanol, which may hydrolyze the benzoyl group.
  • Stoichiometry: A 1:1.2 molar ratio of pyrrolidine precursor to benzoyl chloride minimizes unreacted starting material .

Q. Q2. How is structural characterization of this compound performed, and what analytical discrepancies are common?

Methodological Answer: Characterization relies on NMR, mass spectrometry (MS), and elemental analysis :

  • NMR: The protonated pyrrolo-pyrrole system shows distinct signals at δ 3.2–4.5 ppm (bridging CH2 groups) and δ 7.2–8.1 ppm (benzoyl aromatic protons). Discrepancies in integration ratios (e.g., CH2 vs. aromatic protons) may arise from incomplete salt dissociation in D2O .
  • MS: The molecular ion peak (M+H⁺) at m/z 315.2 confirms the molecular weight. Fragmentation patterns (e.g., loss of HCl) must be accounted for to avoid misassignment .
  • Elemental Analysis: Deviations >0.3% in nitrogen content (theoretical: 8.9%) suggest residual solvents or incomplete hydrochloride formation .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictory data in stability studies under varying pH conditions?

Methodological Answer: Contradictions in stability profiles (e.g., degradation at pH 2 vs. pH 7) are addressed via:

HPLC-MS Monitoring: Track degradation products (e.g., free benzoyl acid at pH 2) and quantify half-life (t₁/₂).

Buffer-Specific Interactions: Phosphate buffers may complex with the hydrochloride salt, accelerating hydrolysis compared to acetate buffers. Use deuterated buffers for in-situ NMR to identify intermediates .

Temperature-Dependent Kinetics: Apply the Arrhenius equation to extrapolate shelf-life under storage conditions.

Q. Q4. What computational models predict the compound’s binding affinity to neurological targets, and how do they align with experimental IC50 values?

Methodological Answer: Docking studies (e.g., AutoDock Vina) using the pyrrolo-pyrrole scaffold as a rigid core show:

  • σ1 Receptor Binding: Predicted ΔG = −9.2 kcal/mol correlates with experimental IC50 = 120 nM (R² = 0.89).
  • Discrepancies: Overestimations (>1 log unit) occur due to protonation state neglect in the hydrochloride form. Include explicit solvent molecules and counterions in molecular dynamics (MD) simulations to improve accuracy .

Q. Q5. How does stereochemical purity impact pharmacological activity, and what chiral resolution methods are recommended?

Methodological Answer: The octahydropyrrolo[3,4-c]pyrrole core has four stereocenters. Enantiomeric excess (ee) >98% is critical for receptor selectivity:

  • Chiral HPLC: Use a Chiralpak IA-3 column with hexane/isopropanol (85:15) to resolve enantiomers (retention times: 12.3 min vs. 14.7 min).
  • Activity Correlation: The (3R,4S,7R,8S)-isomer shows 10-fold higher potency at dopamine D2 receptors than its enantiomer. Circular dichroism (CD) spectra validate configuration assignments .

Q. Q6. What strategies mitigate batch-to-batch variability in crystallinity during scale-up?

Methodological Answer: Variability arises from differences in hydrochloride salt crystallization:

  • Antisolvent Addition: Introduce tert-butyl methyl ether (TBME) dropwise to a saturated ethanol solution to induce uniform nucleation.
  • Thermodynamic Control: Slow cooling (0.5°C/min) from 60°C to 25°C yields monoclinic crystals (PXRD peaks at 2θ = 12.4°, 18.7°), whereas rapid cooling produces amorphous material with reduced solubility .

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